N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Lipophilicity Drug-likeness Oxalamide SAR

This unsymmetrical oxalamide derivative features a 3,4-difluorophenyl group enhancing metabolic stability, and a 2-hydroxy-3-phenylpropyl side chain introducing a chiral center and hydrogen-bond donor. Directly linked to dual PDE4/TNF inhibition claimed in SmithKline Beecham patents. With balanced lipophilicity (XLogP3=2.3) and moderate MW (334.32 Da), it is an ideal starting point for hit-to-lead campaigns and SAR exploration. Contact us for procurement.

Molecular Formula C17H16F2N2O3
Molecular Weight 334.323
CAS No. 1351659-80-7
Cat. No. B3002362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide
CAS1351659-80-7
Molecular FormulaC17H16F2N2O3
Molecular Weight334.323
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)O
InChIInChI=1S/C17H16F2N2O3/c18-14-7-6-12(9-15(14)19)21-17(24)16(23)20-10-13(22)8-11-4-2-1-3-5-11/h1-7,9,13,22H,8,10H2,(H,20,23)(H,21,24)
InChIKeyYKVGAKJNSCGPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3,4-Difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide (CAS 1351659-80-7): Chemical Identity and Research-Grade Procurement Overview


N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide (CAS 1351659-80-7) is a synthetic, unsymmetrical oxalamide derivative with the molecular formula C17H16F2N2O3 and a molecular weight of 334.32 g/mol [1]. The compound features a 3,4-difluorophenyl substituent on one amide nitrogen and a 2-hydroxy-3-phenylpropyl group on the other, placing it within the broader class of N-phenyl-N'-alkyl oxalamides that have been investigated as phosphodiesterase IV (PDE4) and tumor necrosis factor (TNF) production inhibitors [2]. It is primarily offered as a research chemical with a typical purity specification of 95% [1].

Why Generic Substitution of N1-(3,4-Difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide Fails: The Critical Role of 3,4-Difluorination and Hydroxy-Propyl Topology


In the oxalamide chemotype, small structural changes precipitate large differences in target engagement and pharmacokinetic behavior. The 3,4-difluorophenyl group enhances metabolic stability and binding affinity relative to non-fluorinated or mono-fluorinated analogs through increased lipophilicity (XLogP3 = 2.3) and altered electronic distribution [1]. The 2-hydroxy-3-phenylpropyl side chain introduces a chiral center and a hydrogen-bond donor, creating a unique three-dimensional pharmacophore that cannot be replicated by simpler alkyl or benzyl substituents [2]. The patent class that encompasses this compound explicitly links the phenylalkyl oxamide scaffold to dual PDE4 and TNF inhibition, indicating that the precise substitution pattern is essential for the desired polypharmacology [3].

Quantitative Differentiation Evidence for N1-(3,4-Difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide Relative to Structural Analogs


Enhanced Lipophilicity Compared to Non-Fluorinated Phenyl-Oxalamide Controls

The target compound exhibits a computed XLogP3 of 2.3, which is approximately 1.2 log units higher than the unsubstituted phenyl analogue N1-phenyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide (estimated XLogP3 ≈ 1.1 based on structural subtraction of two fluorine atoms) [1]. This increase in lipophilicity, driven by the 3,4-difluorophenyl group, is anticipated to enhance membrane permeability and metabolic stability, consistent with known fluorine walking effects in medicinal chemistry [2].

Lipophilicity Drug-likeness Oxalamide SAR

Increased Hydrogen-Bond Donor Capacity vs. Oxalamides Lacking a Hydroxy Group

The target compound possesses 3 hydrogen-bond donors (two amide NH groups and one secondary alcohol), compared to 2 HBD for oxalamides that lack the hydroxy substituent, such as N1-(3,4-difluorophenyl)-N2-(3,3-diphenylpropyl)oxalamide (no hydroxyl group) [1]. The additional HBD can form specific hydrogen bonds with biological targets, as evidenced by the critical role of the hydroxyl group in the binding of oxalamide-based IDO1 inhibitors to the heme cofactor [2].

Hydrogen bonding Solubility Target engagement

Moderate Molecular Flexibility vs. Rigid Diphenylpropyl Analog

The target compound has 5 rotatable bonds, whereas the bulkier N1-(3,4-difluorophenyl)-N2-(3,3-diphenylpropyl)oxalamide contains 7 rotatable bonds (estimated from SMILES) [1]. The lower flexibility may reduce the entropic penalty upon binding and improve binding affinity, as demonstrated for oxalamide-based neuraminidase inhibitors where optimal flexibility correlated with potency [2].

Molecular flexibility Entropic penalty Binding affinity

Chiral Hydroxy Center Enables Stereochemical Differentiation

The 2-hydroxy-3-phenylpropyl group introduces a stereogenic center, yielding a racemic mixture in the commercially available form (typical purity 95%) [1]. This contrasts with achiral analogs such as N1-(3,4-difluorophenyl)-N2-benzyloxalamide, which lack a hydroxyl group and the associated stereochemistry . In the oxalamide series, enantiomeric forms have shown differential PDE4 inhibitory activity, underscoring the importance of stereochemistry for potency and off-target profile [2].

Chirality Stereoselectivity Pharmacodynamics

Best-Fit Scenarios for Procuring N1-(3,4-Difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide (CAS 1351659-80-7)


Early-Stage PDE4/TNF Inhibitor Lead Optimization

Researchers pursuing novel PDE4 or TNF inhibitors can use this compound as a key intermediate for structure-activity relationship (SAR) exploration. Its unique 3,4-difluorophenyl-2-hydroxypropyl pharmacophore is directly linked to the anti-inflammatory activity claimed in seminal SmithKline Beecham patents [1]. The racemic nature allows for initial potency screening, with subsequent chiral resolution enabling the study of enantioselective effects.

Fluorinated Building Block for Medicinal Chemistry

The compound serves as a valuable fluorinated building block for synthesizing more complex bioactive molecules, such as kinase inhibitors or receptor modulators. The balanced lipophilicity (XLogP3 = 2.3) and moderate molecular weight (334.32 Da) place it within favorable drug-like space, making it a suitable starting point for hit-to-lead campaigns [2].

Pharmacophore Model Probes for Hydrogen-Bond Interactions

With three hydrogen-bond donors (two amide NH and one alcohol), this compound can be deployed as a probe to map hydrogen-bond acceptor patterns in target proteins. This is especially relevant for targets where alcohol-mediated interactions are critical, such as IDO1 heme-binding sites [3].

Quote Request

Request a Quote for N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.